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Introduction
Hepcidin, a peptide hormone encoded by the HAMP gene, is the master regulator of systemic

iron homeostasis. It controls dietary iron absorption and the release of iron from stores by

binding to the iron exporter ferroportin, inducing its internalization and degradation.

Dysregulation of hepcidin is implicated in a variety of iron-related disorders. Hepcidin deficiency

leads to iron overload diseases like hereditary hemochromatosis, while its excess contributes

to the anemia of inflammation. The generation of preprohepcidin (the precursor to active

hepcidin) knockout animal models has been instrumental in elucidating the pathophysiology of

these conditions and for the preclinical evaluation of novel therapeutic strategies.

These application notes provide detailed protocols for the generation of preprohepcidin
knockout mice using CRISPR/Cas9 technology and embryonic stem cell (ESC) targeting.

Additionally, it includes a summary of the expected phenotypic outcomes and a diagram of the

key signaling pathways regulating hepcidin expression.

Data Presentation: Phenotypic Characterization of
Hepcidin Knockout Mice
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Preprohepcidin knockout mice (Hamp⁻/⁻) exhibit a phenotype of severe iron overload. Below

is a summary of key quantitative data comparing adult knockout mice to their wild-type (WT)

littermates.

Parameter Wild-Type (WT)
Hamp⁻/⁻
Knockout (KO)

Fold Change
(KO vs. WT)

Reference

Serum Iron

(µg/dL)
~150 - 200 ~250 - 350 ~1.5 - 2.0 [1]

Transferrin

Saturation (%)
~35 - 50 ~80 - 100 ~2.0 - 2.5 [1][2]

Liver Non-Heme

Iron (µg/g wet

weight)

~100 - 200 ~1000 - 3000 ~5.0 - 15.0 [1][2]

Spleen Non-

Heme Iron (µg/g

wet weight)

~500 - 800 ~50 - 150 ~0.1 - 0.2 [1]

Serum Alanine

Aminotransferas

e (ALT) (U/L)

~20 - 40 ~40 - 80 ~2.0 Not specified

Hemoglobin

(g/dL)
~13 - 15 ~13 - 15

No significant

change
[3]

Hematocrit (%) ~40 - 50 ~40 - 50
No significant

change
[3]

Experimental Protocols
Protocol 1: Generation of Hamp Knockout Mice using
CRISPR/Cas9
This protocol outlines the generation of Hamp knockout mice via microinjection of

CRISPR/Cas9 components into zygotes.

1. Design and Synthesis of Guide RNAs (gRNAs)
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Target Selection: Select a target site within the first exon of the mouse Hamp gene (Mus

musculus Hamp, Gene ID: 84506) to induce a frameshift mutation upon non-homologous

end joining (NHEJ) repair. Online design tools (e.g., CHOPCHOP, Synthego) can be used to

identify gRNA sequences with high on-target efficiency and low off-target potential.

gRNA Synthesis: Synthesize gRNAs using an in vitro transcription kit or order commercially

synthesized gRNAs.

2. Preparation of Microinjection Mix

Prepare a microinjection buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA).

Mix Cas9 protein (e.g., 100 ng/µL final concentration) and the synthesized gRNA(s) (e.g., 50

ng/µL final concentration for each gRNA) in the microinjection buffer.

Incubate the mixture at 37°C for 10 minutes to allow the formation of the Cas9-gRNA

ribonucleoprotein (RNP) complex.

Centrifuge the mixture to pellet any debris before microinjection.

3. Zygote Microinjection

Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

Perform pronuclear or cytoplasmic microinjection of the Cas9-gRNA RNP complex into the

zygotes.

Culture the injected zygotes overnight to the two-cell stage.

4. Embryo Transfer

Transfer the two-cell stage embryos into the oviducts of pseudopregnant surrogate mothers.

5. Genotyping and Breeding

After birth, perform genotyping on tail biopsies of the founder (F0) generation using PCR and

Sanger sequencing to identify individuals with indel mutations in the Hamp gene.
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Breed founder mice with wild-type mice to establish germline transmission and generate

heterozygous (F1) offspring.

Intercross heterozygous mice to obtain homozygous Hamp knockout mice (F2 generation).

Protocol 2: Generation of Hamp Knockout Mice via
Embryonic Stem Cell Targeting
This protocol describes the generation of Hamp knockout mice through homologous

recombination in embryonic stem (ES) cells.[4][5]

1. Construction of the Hamp Targeting Vector

Isolate genomic DNA from an ES cell line isogenic to the background strain of the desired

mouse model (e.g., 129/Sv).

Amplify 5' and 3' homology arms (each 3-5 kb in length) flanking the region of the Hamp

gene to be deleted (e.g., exon 1).

Clone the homology arms into a targeting vector containing a positive selection cassette

(e.g., neomycin resistance gene, neo) flanked by loxP sites, and a negative selection

cassette (e.g., thymidine kinase, tk).[6]

2. ES Cell Culture and Electroporation

Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic

fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF).

Linearize the targeting vector and electroporate it into the ES cells.

3. Selection of Targeted ES Cell Clones

Plate the electroporated ES cells onto MEF feeder layers and select for targeted clones

using both positive (e.g., G418 for neo) and negative (e.g., ganciclovir for tk) selection.

Pick resistant ES cell colonies and expand them.
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Screen the expanded clones for homologous recombination at the Hamp locus using PCR

and Southern blotting.

4. Blastocyst Injection and Chimera Generation

Inject the correctly targeted ES cells into blastocysts harvested from donor female mice (e.g.,

C57BL/6J).

Transfer the injected blastocysts into the uteri of pseudopregnant surrogate mothers.

5. Breeding and Germline Transmission

Identify chimeric offspring (mice with coat color contributions from both the ES cells and the

host blastocyst).

Breed male chimeras with wild-type females to test for germline transmission of the targeted

allele.

Genotype agouti offspring to identify heterozygotes.

Intercross heterozygous mice to generate homozygous Hamp knockout mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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